molecular formula C26H31N3O5 B612032 Luminespib CAS No. 747412-49-3

Luminespib

Numéro de catalogue B612032
Numéro CAS: 747412-49-3
Poids moléculaire: 465.54
Clé InChI: NDAZATDQFDPQBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Luminespib, also known as NVP-AUY922, is an experimental drug candidate for the treatment of cancer . It is an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein that plays a role in the modification of a variety of proteins implicated in oncogenesis . Luminespib has shown promising activity in preclinical testing against several different tumor types .


Synthesis Analysis

Luminespib has been used in the development of nanoformulations for cancer therapy. In one study, bovine serum albumin (BSA) nanoparticles were used as carriers for Luminespib . The results suggest that Luminespib interacts by non-covalent reversible interactions with BSA to form drug-loaded BSA nanoparticles .


Molecular Structure Analysis

Luminespib is a resorcinylic isoxazole amide . Its molecular formula is C26H31N3O5 and it has a molecular weight of 465.54 .


Chemical Reactions Analysis

Luminespib is a potent HSP90 inhibitor with IC50s of 7.8 and 21 nM for HSP90α and HSP90β, respectively .


Physical And Chemical Properties Analysis

Luminespib is a colorless solid . Its molecular formula is C26H31N3O5 and it has a molecular weight of 465.54 .

Applications De Recherche Scientifique

Cancer Therapy

  • Specific Scientific Field: Oncology, specifically Cancer Therapy .
  • Summary of the Application: Luminespib, also known as NVP-AUY922, is a new generation Hsp90 inhibitor that has been extensively studied for its anticancer potential in advanced clinical trials . It has been used in the treatment of a variety of cancers .
  • Methods of Application or Experimental Procedures: Luminespib has been used in nanoformulations for cancer therapy. In one study, bovine serum albumin (BSA) nanoparticles were used as carriers for Luminespib. The Luminespib-loaded BSA nanoparticles were characterized by various methods including SEM, TEM, FTIR, XPS, UV-visible spectroscopy, and fluorescence spectroscopy .
  • Results or Outcomes: The in vitro evaluations suggest that Luminespib-based aqueous nanoformulations can be used in both pancreatic (MIA PaCa-2) and breast (MCF-7) cancer therapy .

Non-Small-Cell Lung Cancer (NSCLC) Treatment

  • Specific Scientific Field: Oncology, specifically Non-Small-Cell Lung Cancer (NSCLC) Treatment .
  • Summary of the Application: Luminespib has shown activity in NSCLC patients with EGFR exon 20 insertions, a subgroup of EGFR mutations that are generally refractory to first/second generation EGFR inhibitors .
  • Methods of Application or Experimental Procedures: Luminespib is a potent, ATP-competitive, non-gel-danamycin Hsp90 inhibitor which is administered intravenously (i.v.) weekly .
  • Results or Outcomes: In a phase II trial involving 29 patients with stage IV NSCLC with EGFR ins20, the objective response rate (ORR) was 17%, median progression-free survival was 2.9 months, and median overall survival (OS) was 13 months .

Heat Shock Protein 90 (Hsp90) Inhibition

  • Specific Scientific Field: Biochemistry, specifically Protein Biochemistry .
  • Summary of the Application: Luminespib, also known as NVP-AUY922, is a new generation Hsp90 inhibitor. It is one of the most studied Hsp90 inhibitors for a variety of cancers in Phase I and II clinical trials .
  • Methods of Application or Experimental Procedures: Luminespib is used in the development of drugs against breast and pancreatic cancer. It is used in mono or combination therapies that target multiple cellular pathways of cancer cells .
  • Results or Outcomes: The results suggest that Luminespib interacts by non-covalent reversible interactions with Bovine Serum Albumin (BSA) to form drug-loaded BSA nanoparticles (DNPs). These DNPs can be used in both pancreatic (MIA PaCa-2) and breast (MCF-7) cancer therapy .

Heat-Activated Nanomedicine Formulation

  • Specific Scientific Field: Nanomedicine .
  • Summary of the Application: Luminespib is used in the development of heat-activated nanomedicine formulations .

Protein-Based Nanoformulation for Cancer Therapy

  • Specific Scientific Field: Nanomedicine, specifically Protein-Based Nanoformulation for Cancer Therapy .
  • Summary of the Application: Luminespib is used in the development of protein-based nanoformulations for cancer therapy. It has been reported that bovine serum albumin (BSA) nanoparticles (NPs) serve as carriers for anticancer drugs .
  • Methods of Application or Experimental Procedures: In the present study, aqueous dispensable BSA NPs were developed for controlled delivery of luminespib. The luminespib-loaded BSA NPs were characterized by SEM, TEM, FTIR, XPS, UV-visible spectroscopy, and fluorescence spectroscopy .
  • Results or Outcomes: The results suggest that luminespib interacts by non-covalent reversible interactions with BSA to form drug-loaded BSA NPs (DNPs). The in vitro evaluations suggest that DNP-based aqueous nanoformulations can be used in both pancreatic (MIA PaCa-2) and breast (MCF-7) cancer therapy .

Heat-Activated Nanomedicine Formulation

  • Specific Scientific Field: Nanomedicine .
  • Summary of the Application: Luminespib is used in the development of heat-activated nanomedicine formulations .

Safety And Hazards

Luminespib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Use of personal protective equipment and chemical impermeable gloves is advised .

Orientations Futures

Luminespib has been studied in Phase I and II clinical trials for a variety of cancers . It has shown promising results in preclinical testing against several different tumor types . Further study of Luminespib and other Hsp90 inhibitors in this population is warranted .

Propriétés

IUPAC Name

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAZATDQFDPQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336117
Record name Luminespib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luminespib

CAS RN

747412-49-3
Record name AUY 922
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747412-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luminespib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747412493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luminespib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUMINESPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V1DAR5EB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-(2,4-Bis-benzyloxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide (1 eq) was dissolved in an. DCM and under a nitrogen atmosphere, was cooled to 0° C. 1MBCl3 in DCM was added drop wise and the solution was stirred under these conditions for 30 minutes. Methanol (2 ml) was added and the reaction mixture was concentrated in vacuo. Purification of the sample by preparative LC/MS gave 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide as a white solid.
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
673
Citations
G Augello, MR Emma, A Cusimano… - … journal of cancer, 2019 - Wiley Online Library
Hepatocellular carcinoma (HCC) is a highly malignant tumor that responds very poorly to existing therapies, most probably due to its extraordinary inter‐ and intra‐tumor molecular …
Number of citations: 36 onlinelibrary.wiley.com
Z Piotrowska, DB Costa, GR Oxnard, M Huberman… - Annals of …, 2018 - Elsevier
… luminespib (AUY922) in NSCLC patients with EGFR ins20. … an EGFR ins20 responded to luminespib. This response, along … -label, phase II study of luminespib in patients with advanced …
Number of citations: 66 www.sciencedirect.com
A K. Rochani, S Balasubramanian, A Ravindran Girija… - Polymers, 2020 - mdpi.com
… Synthesis of BSA luminespib NPs depends on the interaction of luminespib with BSA at the structural level. To evaluate this as a first step, we performed luminespib docking studies to …
Number of citations: 6 www.mdpi.com
J Jung, J Kwon, S Hong, AN Moon, J Jeong… - Bioorganic & Medicinal …, 2020 - Elsevier
… A series of isosteric surrogates of the 4-phenyl group in luminespib were investigated as new … Animal studies indicated that compared to luminespib, their activities were superior in …
Number of citations: 5 www.sciencedirect.com
KT Kubra, MA Uddin, MS Akhter, N Barabutis - Current research in …, 2020 - Elsevier
… protein 90 inhibitor Luminespib (AUY-922) towards the Kifunensine-triggered lung endothelial dysfunction. Our results indicate that the UPR inducer Luminespib counteracts the effects …
Number of citations: 24 www.sciencedirect.com
JA McCubrey - 2019 - thescholarship.ecu.edu
Sorafenib is an oral multikinase inhibitor which targets Raf kinases, vascular endothelial growth factor (VEGFR)-2/-3, platelet-derived growth factor receptor β (PGFR-β), c-Kit …
Number of citations: 0 thescholarship.ecu.edu
ZS Noor, JW Goldman, WE Lawler, B Telivala… - Lung Cancer, 2019 - Elsevier
… Since luminespib reduces levels of dihydrofolate reductase (DHFR), a key enzymatic target of pemetrexed, we assessed the safety and tolerability of luminespib in combination with …
Number of citations: 6 www.sciencedirect.com
EG Gunderson, MP Lillyblad, M Fine, O Vardeny - luminespibinhibitor.com
Volume management in acute decompensated and chronic heart failure remains a significant challenge. While there has been progress in development of mortality reducing …
Number of citations: 0 luminespibinhibitor.com
B Epp-Ducharme, M Dunne, L Fan, JC Evans… - Scientific Reports, 2021 - nature.com
… As such, luminespib is a prime candidate for reformulation … Indeed, this work establishes that luminespib exhibits … the first liposomal formulation of luminespib. The physico-chemical …
Number of citations: 6 www.nature.com
R Nousiainen, K Eloranta, A Hassinen… - Annals of …, 2022 - annalsofoncology.org
Background Hepatoblastoma (HB) is a pediatric malignancy with prevalence of 1: 1 000 000 in Europe. Median age at diagnosis is one year. Current treatment entails chemotherapy (…
Number of citations: 1 www.annalsofoncology.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.